Ethyl perfluorooctanoate

概要

説明

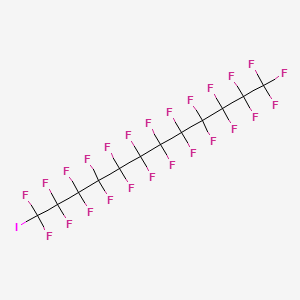

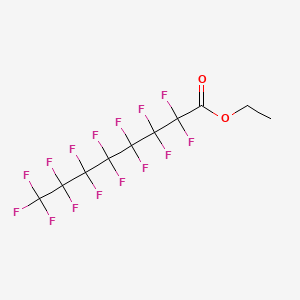

Ethyl perfluorooctanoate is a synthetic compound with the molecular formula C10H5F15O2 and a molecular weight of 442.12 g/mol . It belongs to the family of perfluorinated compounds, which are characterized by their high fluorine content. These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and hydrophobicity . This compound is used in various industrial applications, including as a surfactant and corrosion inhibitor .

作用機序

- EFO’s primary target is the peroxisome proliferator-activated receptor alpha (PPARα) . Activation of PPARα is the established mechanism of action for perfluoroalkyl acids (PFAAs) like EFO .

Target of Action

Biochemical Pathways

生化学分析

Biochemical Properties

Ethyl perfluorooctanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to serum albumin, a major transport protein in the blood. This binding can alter the protein’s conformation and affect its ability to transport other molecules. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to disruptions in neurotransmission and other physiological processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In hepatocytes, for instance, it has been observed to induce oxidative stress by generating reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, leading to cell dysfunction or death. This compound also affects cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a role in lipid metabolism and inflammation. By activating or inhibiting these pathways, this compound can influence gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its interaction with cell membranes. Due to its hydrophobic nature, this compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This integration can disrupt membrane-bound proteins and signaling molecules, leading to changes in cellular function. Additionally, this compound can bind to nuclear receptors, such as PPARs, modulating their activity and subsequently affecting gene expression. These interactions can result in the upregulation or downregulation of various genes involved in metabolism, inflammation, and cell proliferation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. It has been found to be highly stable, with minimal degradation over extended periods. This stability contributes to its persistence in biological systems and the environment. Long-term exposure to this compound in vitro has been shown to cause cumulative damage to cells, including increased oxidative stress, mitochondrial dysfunction, and apoptosis. In vivo studies have demonstrated similar effects, with chronic exposure leading to liver damage, immune system suppression, and developmental toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to cause subtle changes in cellular function, such as mild oxidative stress and alterations in lipid metabolism. At higher doses, the effects become more pronounced and detrimental. High-dose exposure to this compound has been associated with severe liver damage, including hepatomegaly, steatosis, and necrosis. Additionally, high doses can lead to reproductive and developmental toxicity, affecting fertility and causing birth defects in offspring .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It can interact with enzymes such as cytochrome P450s, which are involved in the oxidation of fatty acids and other lipophilic substances. This interaction can lead to alterations in metabolic flux and changes in the levels of various metabolites. Additionally, this compound can affect the synthesis and degradation of lipids, contributing to the accumulation of fatty acids and triglycerides in tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can bind to serum albumin and other plasma proteins, facilitating its transport through the bloodstream. Once inside cells, this compound can be taken up by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs). These transporters play a role in the cellular uptake and efflux of various substances, including xenobiotics. The distribution of this compound within tissues is also affected by its lipophilicity, leading to its accumulation in lipid-rich tissues such as the liver and adipose tissue .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It has been found to localize primarily in the endoplasmic reticulum (ER) and mitochondria. In the ER, this compound can interfere with protein folding and secretion, leading to ER stress and activation of the unfolded protein response. In mitochondria, it can disrupt mitochondrial membrane potential and electron transport, resulting in impaired ATP production and increased production of reactive oxygen species. These subcellular effects contribute to the overall cellular toxicity of this compound .

準備方法

Ethyl perfluorooctanoate can be synthesized through the reaction of ethanol with pentadecafluorooctanoic acid . The reaction typically involves the use of sulfuric acid as a catalyst and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .

化学反応の分析

Ethyl perfluorooctanoate undergoes various chemical reactions, including:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Ethyl perfluorooctanoate has a wide range of applications in scientific research:

類似化合物との比較

Ethyl perfluorooctanoate is part of the broader class of perfluorinated compounds, which include:

Perfluorooctanoic acid (PFOA): Known for its use in non-stick cookware and industrial applications.

Perfluorooctane sulfonate (PFOS): Used in firefighting foams and stain-resistant fabrics.

Perfluorobutyl ether: Utilized in various industrial processes.

Compared to these compounds, this compound is unique due to its specific structure and properties, which make it particularly useful as a surfactant and corrosion inhibitor .

This compound’s distinct characteristics and wide range of applications make it a valuable compound in both scientific research and industrial processes.

特性

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F15O2/c1-2-27-3(26)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFFHFAQBLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062849 | |

| Record name | Ethyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3108-24-5 | |

| Record name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3108-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003108245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl perfluorooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the vapor pressure of Ethyl perfluorooctanoate at ambient temperature and how does this relate to its potential environmental impact?

A1: While the provided research on this compound doesn't explicitly state its vapor pressure, a related compound, Perfluorohexanoic acid, was found to have a vapor pressure ranging from 0.87 to 978 Pa at ambient temperatures []. This suggests that this compound, being a larger molecule with similar fluorocarbon structure, could also possess a significant vapor pressure at these temperatures. A significant vapor pressure indicates a compound's tendency to volatilize and potentially persist in the atmosphere. This is crucial for understanding the compound's environmental fate, transport, and potential for long-range atmospheric transport.

Q2: How is this compound used in the modification of polymers?

A2: this compound is utilized as a modifying agent to introduce fluoroalkyl groups into polymers. One study demonstrated its use in treating Polyallylamine to incorporate these groups []. The resulting fluorinated polymer was successfully used to create Langmuir–Blodgett films, showcasing the potential of this compound in tailoring polymer properties for specific applications like surface modifications.

Q3: Can this compound be used to synthesize surfactants? What types of surfactants can be produced and what are their properties?

A3: Yes, this compound serves as a valuable precursor for synthesizing a variety of surfactants. Researchers have successfully synthesized alkali salts of N-Perfluorooctanoylamino acids using this compound as a starting material []. These surfactants exhibited interesting surface-active properties, including surface tension reduction and varying degrees of wettability depending on the specific amino acid used in their synthesis. For instance, the α-alanine derivatives displayed superior wettability compared to other amino acid derivatives. These findings highlight the versatility of this compound in creating surfactants with tailored properties.

Q4: How effective is activated carbon in removing this compound from a contaminated airstream?

A4: While the provided research doesn't directly investigate the removal of this compound using activated carbon, it does examine the adsorption capacity of BPL activated carbon for similar fluorinated compounds []. The study found that BPL activated carbon exhibited varying adsorption capacities for different fluorinated compounds, indicating that its effectiveness might differ for this compound. Further research is needed to determine the specific adsorption behavior of this compound on activated carbon and optimize the process for its removal from contaminated airstreams.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

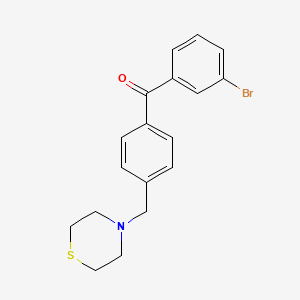

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2-methoxyphenyl)methanone](/img/structure/B1346533.png)

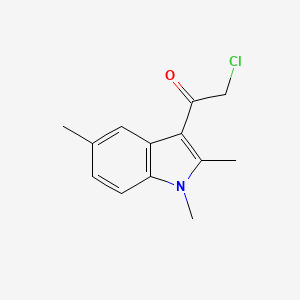

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone](/img/structure/B1346534.png)

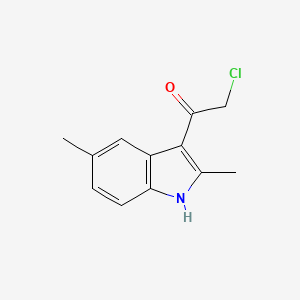

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone](/img/structure/B1346536.png)

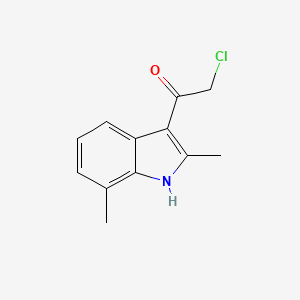

![ethyl 8-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1346538.png)